An In-depth Technical Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
An In-depth Technical Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound of interest in medicinal and agricultural chemistry. Drawing from established synthetic methodologies for analogous structures and the known biological potential of the 1,3,4-thiadiazole scaffold, this document outlines its synthesis, characterization, and potential applications, underpinned by a rigorous scientific framework.
Core Chemical Identity and Physicochemical Properties
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of the versatile 1,3,4-thiadiazole heterocyclic system. The incorporation of an ethyl group at the 5-position and a 2-chloropropanamide moiety at the 2-position suggests a molecule designed for specific chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | N/A |
| CAS Number | 391864-00-9 | [1][2] |
| Molecular Formula | C₇H₁₀ClN₃OS | [1] |
| Molecular Weight | 219.69 g/mol | Calculated |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis and Characterization: A Proposed Pathway
The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can be logically achieved through the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropanoyl chloride. This approach is well-documented for the synthesis of analogous N-acyl-1,3,4-thiadiazole derivatives.[3]
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar compounds.[3]
-
Preparation of Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetone.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acylation: Slowly add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of cold water. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The structure of the synthesized 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), a doublet and a quartet for the CH-CH₃ group of the propanamide moiety, and a broad singlet for the N-H proton.
-
¹³C NMR will display distinct resonances for the carbons of the thiadiazole ring, the ethyl group, and the propanamide side chain, including the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the thiadiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Potential Biological Activity and Mechanism of Action (Inferred)
While no specific biological data for 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been found, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.
The presence of the α-chloro amide functionality introduces a potential electrophilic site, which could allow the molecule to act as an alkylating agent, potentially forming covalent bonds with biological nucleophiles such as amino acid residues (e.g., cysteine, histidine) in enzymes or proteins. This covalent modification could lead to irreversible inhibition of target proteins.
Caption: Postulated mechanism of action.
Safety and Toxicology
Specific toxicological data for 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is not available. However, based on the safety data for the precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, and general knowledge of α-chloro amides, the following precautions should be taken:
-
Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Toxicity: The precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, is known to cause skin and eye irritation.[4] The target compound, being a potential alkylating agent, should be treated as a hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Future Directions and Applications
Given the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide represents a promising candidate for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized to confirm its structure and purity.
-
Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethyl group and the chloro-propanamide side chain could provide valuable insights into the structural requirements for biological activity.
References
- Sigma-Aldrich.
- ChemScene. 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide.
- Fisher Scientific.
- TCI Chemicals.
- Amadis Chemical. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, 391864-00-9.
- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central.
- U.S. Patent US20030153767A1. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- AK Scientific, Inc. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide.
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566B1.
- Biological Activities of Thiadiazole Derivatives: A Review.
- Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
- U.S. Patent US2891961A. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- PubChem. 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine | C4H6ClN3S | CID 15031707.
- Google Patents.
- Chemdiv. Compound 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide.
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
- PubChem. 5-[2-(4-chlorophenyl)-2-methoxyethyl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide.
Sources
- 1. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide,391864-00-9-Amadis Chemical [amadischem.com]
- 2. 391864-00-9 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide AKSci 7290CM [aksci.com]
- 3. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
